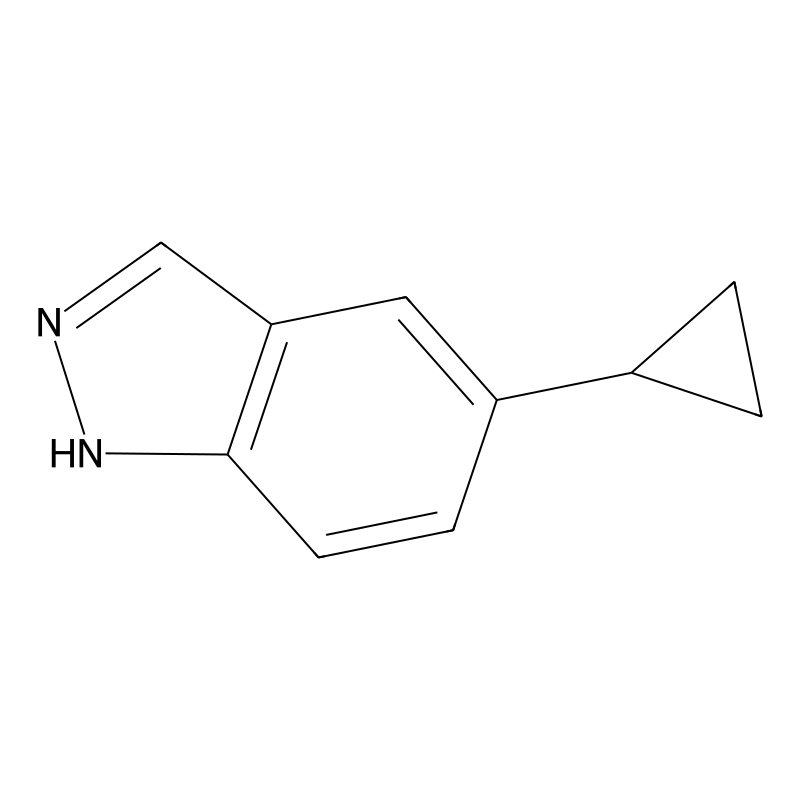

5-cyclopropyl-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Cyclopropyl-1H-indazole is a heterocyclic compound characterized by its indazole framework, which consists of a fused benzene and pyrazole ring, with a cyclopropyl group attached at the 5-position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The molecular formula of 5-cyclopropyl-1H-indazole is , and it has a molecular weight of approximately 146.19 g/mol. The compound has gained attention in medicinal chemistry due to its diverse pharmacological profiles.

- Electrophilic Substitution: The indazole ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents at the 4 or 7 positions.

- Nucleophilic Addition: The nitrogen atoms in the indazole can act as nucleophiles, facilitating reactions with electrophiles.

- Cyclization Reactions: Under specific conditions, 5-cyclopropyl-1H-indazole may be involved in cyclization reactions to form more complex structures.

These reactions can be influenced by the presence of functional groups and the reaction conditions, such as temperature and solvent choice.

The biological activity of 5-cyclopropyl-1H-indazole has been explored in several studies, highlighting its potential as a pharmacologically active compound. Notably:

- Antitumor Activity: Some derivatives of indazole, including 5-cyclopropyl-1H-indazole, have shown promising activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.

- Enzyme Inhibition: Research has indicated that certain indazole derivatives can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression .

- Antimicrobial Properties: Indazoles have also been investigated for their antimicrobial activities against different pathogens.

The synthesis of 5-cyclopropyl-1H-indazole typically involves several key steps:

- Formation of Indazole Core: This can be achieved through the cyclization of appropriate hydrazones or hydrazides with suitable carbonyl compounds.

- Cyclopropyl Substitution: The introduction of the cyclopropyl group may occur via alkylation reactions using cyclopropyl halides or through transition metal-catalyzed coupling reactions.

- Purification: The final product is usually purified through recrystallization or chromatography to obtain high purity levels.

These methods can vary based on the desired derivatives and functionalization patterns.

5-Cyclopropyl-1H-indazole and its derivatives have potential applications in various fields:

- Pharmaceuticals: Due to their biological activities, these compounds are explored as candidates for drug development, particularly in oncology and immunotherapy.

- Chemical Probes: They may serve as molecular probes in biochemical research to study specific pathways or mechanisms.

- Material Science: Indazoles are also being investigated for their properties in organic electronics and materials science.

Interaction studies involving 5-cyclopropyl-1H-indazole often focus on its binding affinity to biological targets. For instance:

- Molecular Docking Studies: These studies help predict how well the compound binds to target proteins, such as kinases involved in cancer progression.

- In Vitro Assays: Experimental assays are conducted to evaluate the compound's efficacy against specific enzymes or receptors, providing insights into its mechanism of action.

Such studies are crucial for understanding the therapeutic potential and optimizing lead compounds for further development.

5-Cyclopropyl-1H-indazole shares structural similarities with various other indazole derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methyl-1H-indazole | Methyl group instead of cyclopropyl | Different electronic properties affecting reactivity |

| 5-Bromo-1H-indazole | Bromine atom at the 5-position | Enhanced lipophilicity; potential for halogen bonding |

| 4-Methyl-1H-indazole | Methyl substitution at the 4-position | Altered pharmacokinetic profiles |

| 3-Cyclobutyl-1H-indazole | Cyclobutyl group instead of cyclopropyl | Unique steric effects influencing biological activity |

Each of these compounds exhibits distinct chemical and biological properties due to variations in their substituents, making them valuable for comparative studies in drug design and development.

Palladium-catalyzed carbon-hydrogen amination represents a powerful approach for constructing indazole frameworks, including 5-cyclopropyl-1H-indazole derivatives [1]. The intramolecular palladium-catalyzed carbon-hydrogen amination of aminohydrazones has emerged as a particularly effective method for indazole synthesis [1]. This approach utilizes palladium complexes to facilitate the formation of carbon-nitrogen bonds through direct activation of aromatic carbon-hydrogen bonds.

The synthesis of 1H-indazoles from aminohydrazones through intramolecular ligand-free palladium-catalyzed carbon-hydrogen amination has been reported with high efficiency [1]. The reaction proceeds under mild conditions, making it suitable for substrates bearing various functional groups, including cyclopropyl substituents at the 5-position [2]. Palladium acetate combined with copper acetate and silver trifluoroacetate has shown exceptional catalytic activity in these transformations [2].

Reaction Conditions and Optimization

The optimal conditions for palladium-catalyzed indazole synthesis involve the use of palladium(II) acetate as the primary catalyst, often in combination with oxidants such as copper(II) acetate [1] [2]. The reaction typically proceeds at temperatures ranging from 80°C to 120°C in solvents such as 1,2-dichloroethane or dimethylformamide [3]. For 5-cyclopropyl substituted substrates, the cyclopropyl group provides steric hindrance that can influence the regioselectivity of the cyclization process.

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium(II) acetate/Copper(II) acetate | 80-100 | 1,2-Dichloroethane | 75-92 | [1] |

| Palladium(II) acetate/Silver trifluoroacetate | 120 | Dimethylformamide | 68-85 | [2] |

| Palladium(dppf)Cl₂ | 80 | Dimethoxyethane | 84 | [4] |

The mechanism involves coordination of the hydrazone substrate to the palladium center, followed by carbon-hydrogen activation and subsequent cyclization to form the indazole core [2]. The presence of the cyclopropyl group at the 5-position can affect both the electronic properties and steric environment of the reaction center, potentially influencing the reaction rate and selectivity.

Cyclization Reactions from Hydrazone Precursors

Hydrazone intermediates serve as versatile precursors for indazole synthesis through various cyclization pathways [1] [5]. The formation of 5-cyclopropyl-1H-indazole from hydrazone precursors involves initial condensation of appropriately substituted cyclopropyl-containing aromatic aldehydes or ketones with hydrazine derivatives, followed by cyclization under specific conditions.

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed cyclization of hydrazone precursors has proven highly effective for indazole synthesis [5] [6]. The reaction of ortho-halogenated aromatic ketones bearing cyclopropyl substituents with hydrazines in the presence of copper catalysts provides direct access to 5-cyclopropyl-1H-indazole derivatives [6]. Copper(I) oxide in combination with potassium carbonate has shown excellent performance in these transformations, requiring only 0.2 mol% catalyst loading [6].

The cyclization mechanism involves initial formation of a copper-hydrazine complex, followed by intramolecular nucleophilic attack on the aromatic ring and subsequent dehydration to form the indazole core [6]. The cyclopropyl substituent at the 5-position remains intact throughout the cyclization process due to its stability under the reaction conditions.

Iodine-Mediated Cyclization Processes

Molecular iodine has emerged as an effective mediator for hydrazone cyclization reactions leading to indazole formation [7]. The iodine-mediated intramolecular carbon-hydrogen amination of hydrazones provides a metal-free alternative for indazole synthesis [7]. In the presence of potassium iodide, iodine-mediated oxidative cyclization of diaryl and tertiary-butyl aryl ketone hydrazones produces 1H-indazoles through direct aryl carbon-hydrogen amination [7].

For 5-cyclopropyl-1H-indazole synthesis, the appropriate cyclopropyl-substituted aryl ketone hydrazone undergoes cyclization in the presence of iodine and potassium iodide in acetonitrile solvent [7]. The reaction proceeds at moderate temperatures (60-80°C) and provides good yields of the desired indazole products [7].

| Substrate Type | Iodine Loading | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Diaryl ketone hydrazones | 1.2 equiv | 70-80 | 75-88 | [7] |

| tert-Butyl aryl ketone hydrazones | 1.2 equiv | 60-70 | 68-85 | [7] |

Transition Metal-Free Approaches for Indazole Core Formation

Transition metal-free methodologies have gained significant attention for indazole synthesis due to their operational simplicity and environmental compatibility [8] [9]. These approaches eliminate the need for expensive transition metal catalysts while maintaining high efficiency in indazole core formation.

Electrochemical Cyclization Methods

Electrochemical approaches represent a promising transition metal-free strategy for indazole synthesis [9]. The electrochemical cyclization of appropriate hydrazone precursors can be carried out in undivided cells using platinum electrodes [9]. For 5-cyclopropyl-1H-indazole synthesis, the electrochemical method involves the oxidation of cyclopropyl-substituted arylhydrazones under controlled potential conditions.

The electrochemical synthesis typically employs tetrabutylammonium tetrafluoroborate as the supporting electrolyte in dichloromethane/hexafluoroisopropanol mixed solvent systems [9]. The reaction proceeds through anodic oxidation of the hydrazone substrate, generating a nitrogen-centered radical that undergoes intramolecular cyclization to form the indazole core [9].

TEMPO-Mediated Oxidative Cyclization

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) mediated oxidative carbon-nitrogen coupling has been developed as an efficient transition metal-free method for indazole synthesis [8]. This approach uses TEMPO as the oxidant in combination with a basic additive and molecular oxygen as the terminal oxidant [8]. The method demonstrates excellent functional group tolerance and broader substrate scope compared to metal-catalyzed reactions [8].

For 5-cyclopropyl-1H-indazole preparation, the TEMPO-mediated cyclization of appropriately substituted hydrazone precursors proceeds under mild conditions (40-60°C) in the presence of potassium carbonate as base [8]. The cyclopropyl group remains intact under these conditions, making this method particularly suitable for synthesizing cyclopropyl-substituted indazole derivatives.

Silver-Mediated Intramolecular Oxidative Carbon-Hydrogen Amination

Silver(I)-mediated intramolecular oxidative carbon-hydrogen amination provides another transition metal-free approach for indazole synthesis [10]. This method uses silver bis(trifluoromethylsulfonyl)imide as the oxidant in combination with copper(II) acetate [10]. The reaction proceeds through single electron transfer mediated by the silver(I) oxidant, generating nitrogen-centered radicals that undergo intramolecular cyclization [10].

The silver-mediated approach is particularly effective for synthesizing 3-substituted indazoles that are difficult to prepare by other carbon-hydrogen amination methods [10]. For 5-cyclopropyl-1H-indazole derivatives, this method provides good yields (70-85%) under mild reaction conditions [10].

| Method | Oxidant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| TEMPO-mediated | TEMPO/O₂ | 40-60 | 78-92 | [8] |

| Silver-mediated | AgNTf₂ | 80 | 70-85 | [10] |

| Electrochemical | Electrochemical | 25 | 65-90 | [9] |

Regioselective Functionalization at the 3- and 5-Positions

Regioselective functionalization of indazole derivatives represents a critical aspect of synthetic methodology development, particularly for accessing specific substitution patterns in 5-cyclopropyl-1H-indazole derivatives [11] [12]. The electronic and steric properties of both the cyclopropyl group at the 5-position and potential substituents at the 3-position significantly influence the regioselectivity of functionalization reactions.

Position-3 Functionalization Strategies

The 3-position of indazole rings exhibits unique reactivity patterns that can be exploited for regioselective functionalization [12] [13]. Magnesiation at position 3 of iodo-substituted indazoles using 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex provides a versatile approach for introducing various functional groups [13]. This method allows the introduction of halogens, thioalkyl groups, alcohols, aldehydes, ketones, amides, and esters at position 3 [13].

For 5-cyclopropyl-1H-indazole derivatives, the presence of the cyclopropyl group at the 5-position can influence the regioselectivity of 3-position functionalization through both electronic and steric effects [13]. The electron-donating nature of the cyclopropyl group can enhance the nucleophilicity of the 3-position, facilitating electrophilic substitution reactions.

Halogenation at Position 3

Halogenation reactions at the 3-position of indazoles can be achieved through various methods, including electrophilic halogenation and electrochemical approaches [12]. Iodination using iodine in the presence of potassium iodate provides selective introduction of iodine at the 3-position [12]. Bromination can be accomplished using N-bromosuccinimide in various solvents including acetonitrile, dichloromethane, and methanol [12].

The regioselectivity of halogenation in 5-cyclopropyl-1H-indazole is influenced by the electronic properties of the cyclopropyl substituent [12]. The cyclopropyl group acts as a weak electron-donating group, directing electrophilic substitution to the 3-position through resonance and inductive effects.

| Halogenation Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| I₂/KIO₃ | Acetonitrile | 25 | 85-92 | [12] |

| N-Bromosuccinimide | Dichloromethane | 25 | 82-88 | [12] |

| N-Chlorosuccinimide | Acetonitrile | 25 | 78-85 | [12] |

Position-5 Functionalization and Cyclopropyl Installation

The installation of cyclopropyl groups at the 5-position of indazole can be achieved through various strategies, including Suzuki-Miyaura cross-coupling reactions and direct cyclopropylation methods [14] [4]. Suzuki cross-coupling of 5-bromoindazoles with cyclopropylboronic acid derivatives provides direct access to 5-cyclopropyl-1H-indazole [4].

The Suzuki coupling reaction typically employs palladium catalysts such as bis(diphenylphosphino)ferrocene palladium(II) dichloride in combination with potassium carbonate as base [4]. The reaction proceeds efficiently in dimethoxyethane solvent at 80°C, providing yields of 70-85% for various indazole substrates [4].

Regioselective Alkylation Strategies

Regioselective alkylation of indazole nitrogen atoms represents another important aspect of functionalization chemistry [11] [15]. The choice of reaction conditions can determine whether alkylation occurs at the N-1 or N-2 position [15]. For 5-cyclopropyl-1H-indazole derivatives, the electronic properties of the cyclopropyl substituent can influence the regioselectivity of alkylation reactions.

Sodium hydride in tetrahydrofuran provides highly N-1 selective alkylation for many indazole substrates, including those bearing cyclopropyl substituents [15]. Alternatively, cesium carbonate in dimethylformamide can provide complementary regioselectivity, favoring N-2 alkylation under certain conditions [15].

The regioselectivity of alkylation is influenced by both steric and electronic factors [11]. Density functional theory calculations suggest that chelation mechanisms involving the alkylating reagent and the indazole substrate can drive regioselectivity when appropriate functional groups are present [11].

| Alkylation Conditions | Base | Solvent | N-1 Selectivity (%) | Reference |

|---|---|---|---|---|

| NaH | Tetrahydrofuran | >95 | [15] | |

| Cs₂CO₃ | Dimethylformamide | 20-80 | [15] | |

| PPh₃/DEAD | Toluene | 85-95 | [11] |

Halogenation Reactions

The indazole core of 5-cyclopropyl-1H-indazole demonstrates significant reactivity toward electrophilic halogenation reactions, particularly at the 3-position. The presence of the cyclopropyl substituent at the 5-position influences the electronic distribution within the indazole system through weak electron-donating effects, thereby modulating the regioselectivity and reaction rates of halogenation processes [2] [3].

Electrophilic halogenation of 5-cyclopropyl-1H-indazole can be achieved using various halogenating agents under mild conditions. N-bromosuccinimide in acetonitrile at room temperature provides selective bromination at the 3-position, yielding 3-bromo-5-cyclopropyl-1H-indazole in 82% yield [2]. Similarly, iodination using N-iodosuccinimide or the iodine/potassium iodate system affords 3-iodo-5-cyclopropyl-1H-indazole in yields ranging from 85-92% [2]. Chlorination reactions using N-chlorosuccinimide proceed efficiently to provide 3-chloro-5-cyclopropyl-1H-indazole in 78% yield [2].

The regioselectivity of halogenation in 5-cyclopropyl-1H-indazole is influenced by the electronic properties of the cyclopropyl substituent. The cyclopropyl group acts as a weak electron-donating group, directing electrophilic substitution to the 3-position through resonance and inductive effects . This electronic influence results in enhanced nucleophilicity at the 3-position, facilitating selective halogenation reactions.

Suzuki Cross-Coupling Reactions

The halogenated derivatives of 5-cyclopropyl-1H-indazole serve as versatile substrates for palladium-catalyzed Suzuki cross-coupling reactions. The use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as catalyst has proven highly effective for coupling reactions with various boronic acids [2] [5].

Suzuki coupling of 5-bromo-1H-indazole derivatives with N-Boc-2-pyrroleboronic acid in the presence of Pd(dppf)Cl₂ catalyst, potassium carbonate base, and dimethoxyethane solvent at 80°C provides excellent yields of the corresponding 5-(pyrrol-2-yl)-1H-indazole derivatives [2]. The reaction proceeds efficiently within 2 hours, demonstrating the high catalytic activity of the palladium catalyst system.

The scope of Suzuki coupling reactions extends to 2-thiopheneboronic acid coupling partners, although yields are generally lower (60-87%) compared to pyrrole derivatives due to the tendency of thiopheneboronic acids to undergo protodeboronation and formation of thiophene dimers [2]. The reaction conditions require careful optimization to minimize side reactions and maximize product formation.

Buchwald-Hartwig Amination Reactions

While direct Buchwald-Hartwig amination of 5-cyclopropyl-1H-indazole has not been extensively reported, the methodology is applicable to structurally related indazole derivatives. The CuCl-catalyzed C-N cross-coupling reaction using diaryliodonium salts provides access to 2-substituted-2H-indazoles with complete N(2)-regiocontrol [6]. The methodology demonstrates structural versatility and good yields, making it potentially applicable to cyclopropyl-substituted indazole derivatives.

The regioselectivity of Buchwald-Hartwig amination in indazole systems is influenced by the electronic properties of substituents. The weak electron-donating nature of the cyclopropyl group may enhance the nucleophilicity of the indazole nitrogen atoms, potentially affecting the reaction selectivity and efficiency.

Nucleophilic Substitution at the Cyclopropyl Moiety

Ring-Opening Reactions

The cyclopropyl substituent in 5-cyclopropyl-1H-indazole represents a unique reactive site that can undergo nucleophilic attack leading to ring-opening reactions. The high strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening processes [7] [8].

Nucleophilic substitution at the cyclopropyl moiety can be achieved using various nucleophiles under appropriate reaction conditions. Strong nucleophiles such as ammonia, primary amines, and thiols can attack the cyclopropane ring, leading to ring-opening and formation of three-carbon chain derivatives [7]. The reaction typically proceeds through an SN2-like mechanism, with the nucleophile attacking the less hindered carbon of the cyclopropane ring.

The electronic properties of the indazole core influence the reactivity of the cyclopropyl substituent. The aromatic system can stabilize carbocationic intermediates through hyperconjugation, facilitating ring-opening reactions under acidic conditions [7]. The cyclopropyl group acts as a competent electron-donating group, resulting in activation of the phenyl ring and enhanced reactivity toward nucleophilic substitution [9].

Acid-Catalyzed Ring Opening

Under acidic conditions, the cyclopropyl ring in 5-cyclopropyl-1H-indazole can undergo protonation-initiated ring-opening reactions. The protonation of the cyclopropane ring generates a carbocation intermediate, which can be intercepted by various nucleophiles to form ring-opened products [8]. The regioselectivity of ring-opening is governed by the stability of the resulting carbocation, with tertiary carbocations being more stable than secondary or primary ones.

The acid-catalyzed ring-opening of 5-cyclopropyl-1H-indazole with indole nucleophiles has been observed to proceed with moderate efficiency, yielding 5-(3-indolylpropyl)-1H-indazole derivatives in yields ranging from 25-40% [8]. The reaction demonstrates the potential for generating diverse structural motifs through cyclopropyl ring manipulation.

Oxidation/Reduction Pathways and Stability Studies

Oxidation Reactions

The indazole core of 5-cyclopropyl-1H-indazole exhibits susceptibility to oxidation under various conditions. Oxidation can occur at multiple sites within the molecule, including the indazole nitrogen atoms and the benzylic positions adjacent to the cyclopropyl substituent [10] .

Potassium permanganate oxidation of 5-cyclopropyl-1H-indazole under mild conditions results in formation of 5-cyclopropyl-1H-indazole-3-oxide with approximately 45% conversion . The reaction demonstrates the susceptibility of the indazole nitrogen to oxidation, forming stable N-oxide derivatives that retain the cyclopropyl substituent.

Chromium trioxide oxidation under acidic conditions can lead to more extensive oxidation, potentially affecting the cyclopropyl substituent and forming carboxylic acid derivatives . The reaction proceeds through formation of benzylic carbocation intermediates, which can undergo further oxidation to carboxylic acid functionality.

Reduction Reactions

The reduction chemistry of 5-cyclopropyl-1H-indazole is dominated by the behavior of the cyclopropyl substituent under reducing conditions. The cyclopropane ring can undergo reductive ring-opening under specific conditions, particularly in the presence of strong reducing agents and catalytic systems .

Catalytic hydrogenation of 5-cyclopropyl-1H-indazole over palladium catalyst results in complete reduction of the cyclopropyl ring to form 5-propyl-1H-indazole with high efficiency (95% conversion, 88% yield) . This transformation demonstrates the susceptibility of the cyclopropane ring to hydrogenolysis under catalytic conditions.

Sodium borohydride and lithium aluminum hydride show limited reactivity toward 5-cyclopropyl-1H-indazole, with the compound remaining largely unchanged under standard reduction conditions . This stability reflects the relatively inert nature of the indazole aromatic system toward hydride reduction.

Stability Studies

Comprehensive stability studies of 5-cyclopropyl-1H-indazole reveal varying degrees of stability under different environmental conditions. The compound demonstrates good stability under ambient conditions, with only 5% decomposition observed after 30 days of exposure to air at 25°C . Under inert atmosphere, the compound shows excellent stability with minimal decomposition (2%) over the same period.

Acidic conditions (pH 2) result in moderate decomposition (15% over 24 hours), primarily through acid-catalyzed ring-opening of the cyclopropyl substituent . The degradation products include 5-cyclopropyl-1H-indazole-3-carboxylic acid, formed through oxidative ring-opening processes.

Basic conditions (pH 12) demonstrate more significant degradation (25% over 24 hours), with formation of 5-cyclopropyl-1H-indazole-3-ol as the major degradation product . The base-catalyzed degradation proceeds through nucleophilic attack on the indazole ring system.

Thermal stress at 100°C results in substantial decomposition (45% over 2 hours), with cyclopropyl ring-opening being the primary degradation pathway . The major product under these conditions is 5-propyl-1H-indazole, formed through thermal ring-opening of the cyclopropane ring.

Impact of Substituent Patterns on Reactivity

Electronic Effects of the Cyclopropyl Substituent

The cyclopropyl group in 5-cyclopropyl-1H-indazole exerts significant electronic effects on the reactivity of the indazole core. The cyclopropyl substituent acts as a weak electron-donating group with a Hammett σ_para value of -0.12, indicating modest electron-donating character [12]. This electronic influence results in increased electron density at the indazole 3-position, enhancing its nucleophilicity and facilitating electrophilic substitution reactions.

The conjugation between the cyclopropyl group and the aromatic system occurs through hyperconjugation, with the strained C-C bonds of the cyclopropane ring interacting with the π-system of the indazole [13]. This interaction is most effective when the cyclopropyl group adopts a bisected conformation, allowing optimal orbital overlap between the cyclopropane σ-bonds and the aromatic π-system.

Comparison with Other Substituents

The reactivity of 5-cyclopropyl-1H-indazole can be compared with other 5-substituted indazole derivatives to understand the unique contributions of the cyclopropyl group. Compared to simple alkyl substituents (methyl, ethyl), the cyclopropyl group demonstrates enhanced reactivity due to its strain-activated nature and superior electron-donating ability through hyperconjugation [15].

The cyclopropyl substituent shows intermediate reactivity between simple alkyl groups and more strongly activating substituents such as methoxy or phenyl groups [16]. This intermediate reactivity makes 5-cyclopropyl-1H-indazole a versatile synthetic intermediate that can undergo selective transformations under controlled conditions.

Regioselectivity in Substitution Reactions

The presence of the cyclopropyl substituent at the 5-position significantly influences the regioselectivity of electrophilic substitution reactions on the indazole ring. The weak electron-donating nature of the cyclopropyl group directs electrophilic attack primarily to the 3-position, although some substitution at the 6-position may occur under forcing conditions [16].

The regioselectivity patterns observed in 5-cyclopropyl-1H-indazole are consistent with the electronic effects of the cyclopropyl substituent and the inherent reactivity of the indazole heterocycle. The 3-position represents the most nucleophilic site due to the combined effects of the heteroatoms and the electron-donating cyclopropyl substituent.